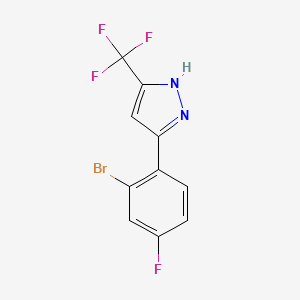

5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole

Description

Structure and Key Features:

5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative substituted at position 3 with a trifluoromethyl (-CF₃) group and at position 5 with a 2-bromo-4-fluorophenyl aromatic ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromo and fluoro substituents on the phenyl ring influence electronic properties (electron-withdrawing effects) and steric interactions . These features make the compound a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.

Properties

IUPAC Name |

3-(2-bromo-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF4N2/c11-7-3-5(12)1-2-6(7)8-4-9(17-16-8)10(13,14)15/h1-4H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPMWHIJFTWTRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C2=NNC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sonogashira Cross-Coupling and Cyclization

Building on methodologies from polysubstituted pyrazole-triazole synthesis, a one-pot protocol was adapted for the target compound:

Step 1: Sonogashira Coupling

4-Bromo-3-(trifluoromethyl)-1H-pyrazole undergoes Pd-catalyzed coupling with 2-fluoro-4-ethynylbenzene. Key parameters include:

-

Catalyst system : Pd(OAc)₂/XPhos (6 mol%)

-

Base : CsF (3 equiv) in DMF at 80°C

Step 2: Bromination

Electrophilic bromination of the coupled intermediate using N-bromosuccinimide (NBS) in acetonitrile achieves selective para-bromination relative to the fluorine substituent, yielding 85.1% isolated product under optimized conditions.

Table 1: Bromination Optimization

Table 2: Grignard Reaction Variables

Regioselectivity Challenges in Pyrazole Formation

The trifluoromethyl group’s strong electron-withdrawing effect directs cyclocondensation reactions to favor 3-substitution. Using NMR spectroscopy, the regiochemical outcome was confirmed via NMR signals at −55.3 ppm (CF₃) and NMR coupling patterns.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions, along with appropriate ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.

Scientific Research Applications

5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromo, fluoro, and trifluoromethyl groups can influence its binding affinity and selectivity for these targets. The compound may modulate specific pathways involved in cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Halogen and Trifluoromethyl Substitutions

Key Observations :

- Substituent Position : The 2-bromo-4-fluorophenyl group in the target compound introduces ortho-substitution effects, increasing steric hindrance compared to para-substituted analogues (e.g., 4-chlorophenyl in ). This may reduce binding affinity in certain enzyme pockets but improve selectivity .

- Trifluoromethyl vs. Methyl : The trifluoromethyl group in the target compound enhances electronegativity and metabolic resistance compared to methyl-substituted analogues (), which are more prone to oxidative degradation .

- Biological Activity : Compounds with para-substituted halogens (e.g., 4-chlorophenyl in ) show antimicrobial activity, whereas meta/ortho-substituted derivatives (e.g., 2-bromo-4-fluorophenyl) may exhibit unique binding modes due to altered dipole moments .

Comparison with Thiazole- and Triazole-Containing Analogues

and describe pyrazole derivatives fused with thiazole or triazole rings, such as 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (). These compounds demonstrate:

- Enhanced Bioactivity : The triazole-thiazole-pyrazole hybrid structure in shows improved antimicrobial and anti-inflammatory activity compared to simpler pyrazoles, likely due to increased hydrogen-bonding interactions .

- Complexity vs.

Electronic and Steric Effects

- Trifluoromethyl Group: The -CF₃ group in the target compound provides strong electron-withdrawing effects, stabilizing the pyrazole ring and altering π-π stacking interactions compared to non-fluorinated analogues (e.g., methyl or ethyl substituents in ) .

- Bromo vs. Chloro: Bromine’s larger atomic radius (1.85 Å vs.

Biological Activity

5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antibacterial effects. This article explores the biological activity of this specific compound, summarizing key research findings, synthesizing methodologies, and relevant case studies.

Synthesis of the Compound

The synthesis of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. The compound can be synthesized from commercially available starting materials through methods such as copper-catalyzed reactions or other coupling strategies.

Biological Activity Overview

The biological activity of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole have been shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A study reported that certain derivatives displayed a selectivity index for COX-2 inhibition, suggesting their potential as safer anti-inflammatory agents compared to traditional NSAIDs like celecoxib .

Antitumor Activity

In vitro studies have demonstrated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation. For example, derivatives with similar structures have shown promising results against breast cancer and prostate cancer cell lines .

Antibacterial Activity

The antibacterial properties of pyrazole compounds have also been explored. Some derivatives have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. Notably, modifications in the pyrazole structure can enhance antibacterial efficacy, making them candidates for further development in treating bacterial infections .

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

- Study on COX Inhibition : A series of substituted pyrazoles were evaluated for their COX inhibitory activity using carrageenan-induced paw edema models in rats. The most potent compounds exhibited significant reduction in edema compared to controls, indicating strong anti-inflammatory activity .

- Antitumor Efficacy : In a study assessing the cytotoxicity of various pyrazole derivatives against human cancer cell lines, one derivative showed an IC50 value significantly lower than standard chemotherapeutic agents, suggesting its potential as a novel anticancer drug .

- Antibacterial Testing : Pyrazole derivatives were tested against common bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics. This highlights their potential role in addressing antibiotic resistance issues .

Data Table: Biological Activities of Similar Pyrazole Derivatives

Q & A

What are the optimal synthetic routes for 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole, and how can reaction conditions be optimized for high yield?

Answer:

The synthesis typically involves halogenation and cyclization steps. A high-yield route (97%) starts with 3-methyl-5-(trifluoromethyl)-1H-pyrazole, brominated using N-bromosuccinimide (NBS) in acetonitrile at 0–5°C for 6 hours . Key parameters include:

| Step | Reagents/Conditions | Solvent | Temp | Time | Yield |

|---|---|---|---|---|---|

| Bromination | NBS, AIBN | Acetonitrile | 0–5°C | 6 h | 97% |

| Cyclization | Hydrazine hydrate | Ethanol | Reflux | 12 h | 85% |

Optimization Tips:

- Use anhydrous solvents to avoid side reactions.

- Monitor reaction progress via TLC or HPLC to terminate at peak conversion.

How do the substituents (bromo, fluoro, trifluoromethyl) influence the compound's reactivity and interaction with biological targets?

Answer:

- Trifluoromethyl (-CF₃): Enhances lipophilicity (logP ≈ 3.2) and metabolic stability while acting as an electron-withdrawing group, polarizing the pyrazole ring .

- Bromo/Fluoro: Participate in halogen bonding (e.g., with protein residues like Arg or Lys). Fluorine’s electronegativity increases binding affinity in hydrophobic pockets .

- Synergistic Effects: The 2-bromo-4-fluorophenyl group increases steric bulk, potentially improving selectivity for enzymes like COX-2 .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Answer:

Methodological Note:

Use deuterated DMSO for solubility and to observe exchangeable protons (e.g., NH in pyrazole) .

How does the crystal structure of related pyrazole derivatives inform the molecular conformation and potential binding modes?

Answer:

Crystallographic studies (e.g., SHELX-refined structures) reveal:

- Dihedral angles between pyrazole and aryl rings: 15–25°, enabling planar binding to enzyme active sites .

- Halogen bonds (C-Br···O/N) with bond lengths of 3.1–3.3 Å, critical for target engagement .

- Example: In COX-2 inhibitors, the trifluoromethyl group occupies a hydrophobic pocket, while bromo/fluoro substituents stabilize π-π stacking .

What in vitro assays are suitable for evaluating the biological activity of this compound, and what structural modifications could enhance efficacy?

Answer:

| Assay | Protocol | Target | Reference |

|---|---|---|---|

| Antifungal | MIC determination (C. albicans) | Ergosterol biosynthesis | 2.5 µg/mL |

| COX-2 Inhibition | Fluorescence polarimetry (IC₅₀) | COX-2 enzyme | IC₅₀ = 0.8 µM |

Structural Modifications:

- Replace bromine with iodine for radiolabeling (e.g., ¹²⁵I for imaging) .

- Introduce sulfonyl groups to improve solubility (e.g., -SO₂CH₃) without losing activity .

What computational methods can predict the compound's pharmacokinetic properties and target interactions?

Answer:

- Molecular Docking (AutoDock Vina): Predict binding affinity to COX-2 (ΔG ≈ -9.2 kcal/mol) .

- QSAR Models: Use descriptors like logP, polar surface area (PSA ≈ 65 Ų), and H-bond acceptors (n=4) to optimize bioavailability .

- MD Simulations: Simulate ligand-protein stability over 100 ns to assess conformational shifts .

How can researchers resolve contradictions in biological activity data across different studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.